4-chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol
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Overview
Description
4-chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol is a complex organic compound that features a unique combination of functional groups, including chloro, ethoxy, benzooxazolyl, imino, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitrophenol with 2-(4-ethoxyphenyl)benzooxazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as flash chromatography using toluene-methanol as the eluent .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, sodium borohydride (NaBH₄) for selective reductions, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-2-{[2-(4-ethoxy-phenyl)-benzooxazol-5-ylimino]-methyl}-6-aminophenol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. For example, compounds with similar structures have shown activity against cholinesterases, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of 4-chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Shares the chloro and nitro groups but lacks the benzooxazolyl and ethoxy groups.
2-(4-Ethoxyphenyl)benzooxazole: Contains the benzooxazolyl and ethoxy groups but lacks the chloro and nitro groups.
Uniqueness
4-chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness allows for its use in a wide range of applications, from synthetic chemistry to medicinal research .
Properties
Molecular Formula |
C22H16ClN3O5 |
---|---|
Molecular Weight |
437.8g/mol |
IUPAC Name |
4-chloro-2-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C22H16ClN3O5/c1-2-30-17-6-3-13(4-7-17)22-25-18-11-16(5-8-20(18)31-22)24-12-14-9-15(23)10-19(21(14)27)26(28)29/h3-12,27H,2H2,1H3 |
InChI Key |
QHMYRXWTUPGOHW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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